3-tert-butylsulfanyl-4-methylpyridine
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Overview
Description
3-tert-butylsulfanyl-4-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 4-picoline, where a tert-butylthio group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylsulfanyl-4-methylpyridine typically involves the introduction of the tert-butylthio group to the 4-picoline molecule. One common method is the reaction of 4-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-butylsulfanyl-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-butylsulfanyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butylsulfanyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Picoline, 2-(tert-butylthio)
- 4-Picoline, 3-(methylthio)
- 4-Picoline, 3-(ethylthio)
Uniqueness
3-tert-butylsulfanyl-4-methylpyridine is unique due to the presence of the bulky tert-butylthio group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds with smaller alkylthio groups, it may exhibit different steric and electronic effects, leading to distinct chemical and biological properties .
Properties
CAS No. |
18794-37-1 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Canonical SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Origin of Product |
United States |
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